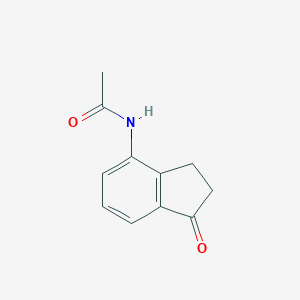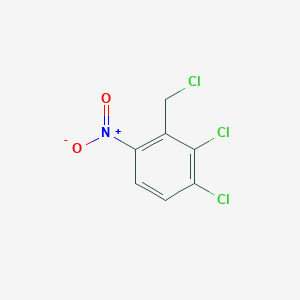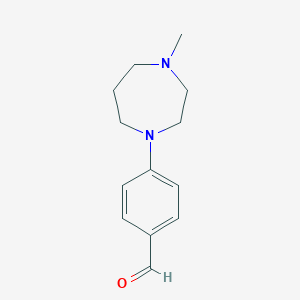
4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde and related compounds often involves multicomponent reactions and cyclization processes. For instance, one study detailed the reaction of 2,3-diaminopyridine with benzoylacetone to obtain intermediate compounds, which were then treated with aromatic aldehydes to yield a series of tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene derivatives (Liszkiewicz, 2002). These processes highlight the complexity and versatility in synthesizing diazepane-containing compounds.
Molecular Structure Analysis
Molecular structure analyses of compounds similar to 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, such as benzodiazepines, reveal detailed insights into their chemical nature. Studies utilizing NMR, UV-VIS, and IR spectroscopy, alongside computational methods like density functional theory (DFT), provide a comprehensive understanding of the molecular geometry, electronic structure, and potential reactivity of these compounds (Baul et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde derivatives involves various bond formations and cleavages, highlighting the compound's versatility in organic synthesis. For example, a novel formal [4 + 2+1] annulation involving aryl methyl ketones and 2-aminobenzyl alcohols has been reported for the synthesis of benzo[e][1,4]diazepin-3-ones, showcasing dual C-O bond cleavage and diverse seven-membered ring lactam formations (Geng et al., 2019).
Aplicaciones Científicas De Investigación
Antiproliferative Activity
4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde and related compounds have been studied for their antiproliferative activity. Specifically, derivatives of this compound have been tested against various human cancer cell lines, showing cytotoxic activity in vitro. This suggests potential applications in cancer research and therapy (Liszkiewicz, 2002).
Synthesis of Benzo[e][1,4]diazepin-3-ones
Research has focused on the synthesis of benzo[e][1,4]diazepin-3-ones, a class of compounds that include derivatives of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. These compounds have been synthesized through novel reactions, demonstrating potential applications in medicinal chemistry and drug development (Geng et al., 2019).
Molecular Docking Studies
Some studies have utilized molecular docking techniques to analyze the interactions of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde derivatives with biological targets. These studies help in understanding the potential therapeutic applications of these compounds (Malathi & Chary, 2019).
Catalytic Applications
The compound and its derivatives have been explored for catalytic applications, particularly in olefin epoxidation. Studies have examined the effect of ligand structures on the catalytic efficiency and selectivity, contributing to the field of catalysis (Saravanan, Sankaralingam, & Palaniandavar, 2014).
Synthesis of Benzodiazepine Derivatives
Research has also focused on developing new methodologies for synthesizing benzodiazepine derivatives, including those related to 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. These methods emphasize operational simplicity and high yield, which are important for pharmaceutical applications (Tan, Wang, Xu, & Hu, 2020).
Antimicrobial and Anticancer Studies
Derivatives of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde have been synthesized and evaluated for antimicrobial and anticancer activities. These studies contribute to the discovery of new therapeutic agents (Verma et al., 2015).
Mecanismo De Acción
Mode of Action
The mode of action of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde is currently unknown due to the lack of specific information available . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research.
Propiedades
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMHNZCHZCRCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617153 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166438-86-4 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

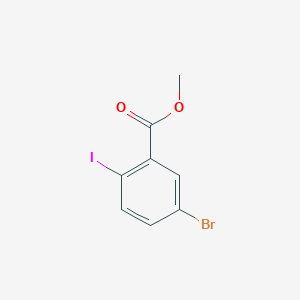
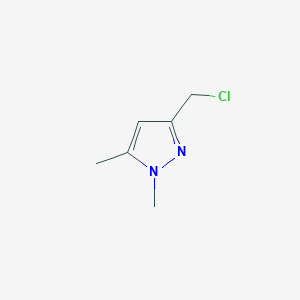
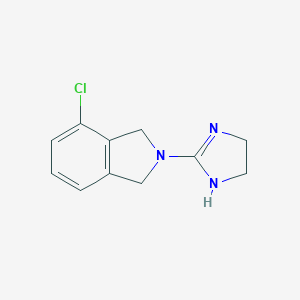
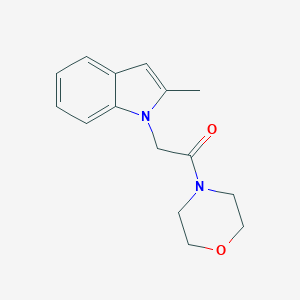
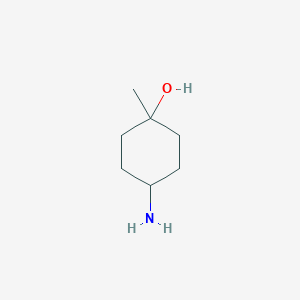
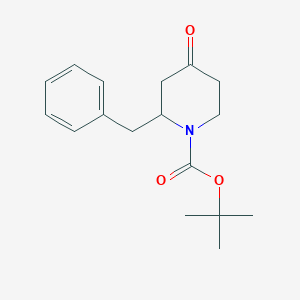
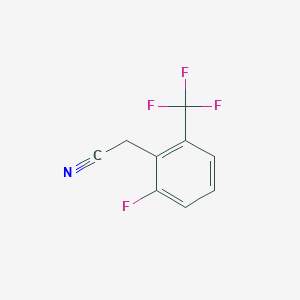
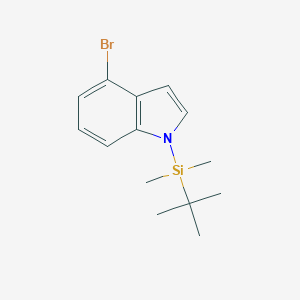
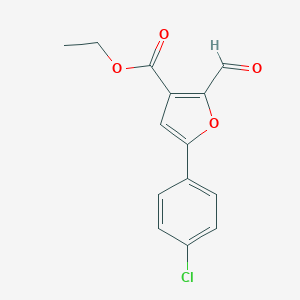


![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)
